3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one
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Overview
Description
3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Preparation Methods
One common method involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions . Industrial production methods may involve multi-step synthesis processes with optimization for yield and purity.
Chemical Reactions Analysis
3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, thiazole derivatives can bind to DNA and proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique structure, which may confer specific biological activities and chemical reactivity not found in other thiazole derivatives.
Properties
CAS No. |
241128-88-1 |
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Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(7(2)11)4-9-5-12-8(3)10-9/h4-5H,1-3H3 |
InChI Key |
UTCIZANXNOHRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(=O)C |
Origin of Product |
United States |
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